2,2-dichlorotetradecanoic Acid

Description

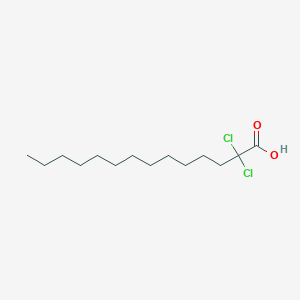

Structure

3D Structure

Properties

CAS No. |

93347-74-1 |

|---|---|

Molecular Formula |

C14H26Cl2O2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2,2-dichlorotetradecanoic acid |

InChI |

InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |

InChI Key |

ZBCCODJDJLXMQT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,2 Dichlorotetradecanoic Acid

Strategies for the Laboratory Synthesis of 2,2-Dichlorotetradecanoic Acid Isomers

The synthesis of this compound, a geminal dihalide, requires specific regioselective chlorination methods that target the α-carbon of the fatty acid chain.

Regioselective Dichlorination Approaches in Fatty Acid Synthesis

The introduction of two chlorine atoms at the C-2 position of tetradecanoic acid (myristic acid) is a primary challenge in its synthesis. Direct chlorination of the parent fatty acid often leads to a mixture of products. However, several methods have been developed to enhance regioselectivity for the α,α-dichloro isomer.

One common approach involves the direct chlorination of myristic acid using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperature conditions, often between 70–100°C. vulcanchem.com The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can promote the reaction, though it may yield a mixture of mono- and dichlorinated products requiring separation by fractional distillation or column chromatography. vulcanchem.com

A well-established method for α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This reaction typically uses PBr₃ and Br₂ for bromination, but can be adapted for chlorination. The acid is first converted to an acyl halide, which then undergoes halogenation at the α-position. Repetition of this process can lead to dihalogenation.

More modern and selective methods have been explored. For instance, research into the α-chlorination of long-chain fatty acids like stearic, palmitic, and myristic acid has utilized trichloroisocyanuric acid (TCCA). While the primary goal of this research was the synthesis of α-chloro fatty acids, the formation of dichlorinated acids as a byproduct was noted. acs.orgacs.org This suggests that adjusting reaction conditions, such as the stoichiometry of TCCA, could favor the formation of the 2,2-dichloro product.

Furthermore, methodologies developed for other carbonyl compounds can be applied. For example, an Oxone/aluminum trichloride (B1173362) mixture has been shown to be effective for the α,α-dichlorination of β-keto esters and 1,3-diketones in an aqueous medium, offering a high-yield, one-step process that could potentially be adapted for fatty acids. organic-chemistry.orgresearchgate.net Another approach uses trichloroacetonitrile (B146778) as an electrophilic chlorine source under basic conditions for the α-dichlorination of various carbonyl compounds. rsc.org

Table 1: Comparison of Regioselective Dichlorination Approaches

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination | Cl₂ or SO₂Cl₂, FeCl₃ | 70–100°C | Direct conversion of the fatty acid. vulcanchem.com | Often produces a mixture of mono- and dichlorinated products, requiring purification. vulcanchem.com |

| Hell-Volhard-Zelinsky Adaptation | PCl₃/Cl₂, heat | Stepwise reaction | Established method for α-halogenation. | Can be harsh; may require multiple steps for dichlorination. |

| Trichloroisocyanuric Acid (TCCA) | TCCA | Solvent-free, heat | Greener reagent; high conversion. acs.orgresearchgate.net | Primarily yields monochlorinated product; dichlorination is a minor side reaction under some conditions. acs.orgacs.org |

| Oxone/Lewis Acid | Oxone, AlCl₃ | Aqueous medium | High yields, short reaction times for related compounds. organic-chemistry.orgresearchgate.net | Adaptation for direct use on fatty acids may be required. |

Synthesis of this compound Derivatives for Research Applications

The derivatization of this compound is essential for its use in various research contexts, including analytical detection and as a tool to probe biological systems.

Esterification and Amidation for Analytical Characterization and Biological Studies

The carboxylic acid group of this compound is the primary site for derivatization. Esterification and amidation are common reactions used to modify its properties for specific applications.

Esterification: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar carboxylic acid is often converted into a more volatile ester derivative, typically a methyl ester. colostate.edu This can be achieved through reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like hydrogen chloride, sulfuric acid, or boron trifluoride. colostate.edu Alternatively, the fatty acid can first be converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the desired ester. csic.esaocs.org

Amidation: Similar to esterification, amides are synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. csic.es A more efficient laboratory-scale method involves the initial conversion of the carboxylic acid to its acyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. csic.esaocs.org These amide derivatives are often synthesized for biological studies or to create building blocks for more complex molecules. For instance, the conversion of carboxylic acids to Weinreb amides can be a useful synthetic strategy. organic-chemistry.org

The choice of derivatization reagent can also introduce specific functionalities. For example, creating esters or amides with fluorescent or UV-absorbing groups can facilitate detection in high-performance liquid chromatography (HPLC).

Functionalization of the Carboxyl Group and Alkyl Chain for Mechanistic Probes

To investigate the biological roles and interactions of fatty acids, researchers synthesize derivatives that act as molecular probes. These probes often contain bioorthogonal handles or photo-activatable groups.

Functionalization of the Carboxyl Group: The carboxyl group is an ideal position to attach reporter tags. For example, a "click chemistry" handle, such as an alkyne, can be incorporated by reacting the fatty acid with an amino- or alcohol-containing alkyne. The resulting alkyne-tagged fatty acid can then be used in biological systems to covalently link to azide-modified binding partners or reporter molecules (e.g., biotin (B1667282) or fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Functionalization of the Alkyl Chain: Modifying the long alkyl chain allows for the introduction of probes that can report on the lipid's environment or participate in cross-linking reactions.

Photo-activatable Groups: Diazirine moieties can be incorporated into the fatty acid chain. rsc.org Upon exposure to UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby molecules, such as interacting proteins. The position of the diazirine on the acyl chain is critical, as it determines which protein partners are captured. rsc.org

Reporter Groups: Other groups can be placed at the terminus of the alkyl chain. For instance, a study on a related compound, 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, demonstrates how a substituted phenyl group can be incorporated at the omega-position of the chain to study effects on biological targets like enzymes. ontosight.ai

These functionalized derivatives are invaluable tools for chemical biology, enabling the study of fatty acid metabolism, localization, and protein-lipid interactions in complex biological systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to both the chlorination and derivatization steps.

A significant advancement in the green α-chlorination of fatty acids is the use of trichloroisocyanuric acid (TCCA) under solvent-free conditions. acs.orgresearchgate.netunimi.it TCCA is an inexpensive, stable, and safer alternative to hazardous reagents like chlorine gas. acs.org It boasts a high atom economy, capable of delivering three chlorine atoms per molecule. The reaction can be performed by simply melting the fatty acid with TCCA, eliminating the need for volatile and often chlorinated organic solvents. acs.orgresearchgate.net A key advantage is that the byproduct, cyanuric acid, is a solid that can be easily removed by filtration and potentially recycled back into TCCA, further enhancing the sustainability of the process. acs.org

For derivatization reactions like esterification, green catalysts are being developed to replace corrosive mineral acids like sulfuric acid. Research has shown that reusable, non-corrosive homogeneous catalysts, such as halogenated cobalt bis-dicarbollide strong acids, can efficiently catalyze the esterification of fatty acids. nih.govmdpi.com These catalysts align with several green chemistry principles, including waste reduction and the use of less hazardous chemicals. nih.gov Additionally, developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same vessel, can reduce waste, save energy, and simplify purification procedures.

Advanced Analytical Characterization and Quantification of 2,2 Dichlorotetradecanoic Acid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to isolating 2,2-dichlorotetradecanoic acid from complex matrices, a necessary prerequisite for accurate detection and quantification. Both gas and liquid chromatography offer distinct advantages for the analysis of this compound.

Gas Chromatography (GC) with Halogen-Specific Detection (XSD) for this compound Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For chlorinated fatty acids like this compound, derivatization to their more volatile methyl esters (FAMEs) is a common practice to facilitate their passage through the GC column. slu.se

A key component in the sensitive and selective analysis of halogenated compounds by GC is the detector. The Halogen-Specific Detector (XSD) has proven to be a highly effective tool for this purpose. nih.gov The XSD operates in an oxidative pyrolysis mode, where halogen-containing compounds are converted into their oxidation products, leading to an increase in the detector current. slu.se This detector is noted for its high selectivity towards halogenated compounds, providing clean chromatograms with minimal noise. nih.gov The XSD has been successfully applied to the analysis of chlorinated fatty acids, offering a low detection limit and ease of maintenance. researchgate.netresearchgate.net Research has shown that the XSD is a suitable alternative to the electrolytic conductivity detector for detecting chlorinated fatty acid methyl esters. slu.seresearchgate.net

The combination of GC with XSD allows for the detection of low levels of chlorinated fatty acids. For instance, limits of detection as low as 1 µg/g of lipid have been reported when using silver-ion solid-phase extraction (SPE) for sample cleanup prior to GC-XSD analysis. vulcanchem.com The selectivity of the XSD is a significant advantage when analyzing complex biological or environmental samples where interferences from non-halogenated compounds can be a major challenge for other detectors. nih.gov

Identification of specific dichlorinated fatty acids, including positional isomers, can be achieved by comparing the retention times of sample peaks with those of authentic reference standards on GC columns with different polarities. nih.gov For example, the presence of threo-5,6-dichlorotetradecanoic acid has been confirmed in fish extracts using this dual-column approach with GC/XSD. nih.gov

Table 1: GC-XSD Performance Characteristics for Chlorinated Fatty Acid Analysis

| Parameter | Finding | Citation |

| Detector Selectivity | High selectivity for halogenated compounds, resulting in clean chromatograms with low noise. | nih.gov |

| Detection Limit | As low as 2 pg of chlorine. | researchgate.net |

| Linear Range | Up to 10 ng of chlorine. | researchgate.net |

| Application | Suitable for trace analysis of chlorinated fatty acid methyl esters. | researchgate.netresearchgate.net |

| Comparison | A good alternative to the electrolytic conductivity detector. | slu.seresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of fatty acids. A significant advantage of HPLC is that it typically operates at ambient temperatures, which minimizes the risk of degradation for heat-sensitive compounds. aocs.org While GC is often the preferred method for routine fatty acid analysis, HPLC is particularly valuable for separating isomers and for micropreparative purposes, allowing for the collection of fractions for further analysis. aocs.orghplc.eu

For the separation of fatty acids, reversed-phase HPLC is commonly employed, where separation is based on both chain length and the degree of unsaturation. aocs.org The use of C18 columns is a standard practice in reversed-phase HPLC. researchgate.netresearchgate.net The mobile phase composition is critical for achieving good separation. A common mobile phase for fatty acid analysis is a gradient of acetonitrile (B52724) and water. researchgate.net For instance, a mobile phase of acetonitrile and water (80:20) has been successfully used with a Luna Kinetex C18 column. researchgate.net

Detection in HPLC can be achieved using various detectors. For fatty acids that lack a strong chromophore, derivatization is often necessary to improve detection by UV-Vis spectrophotometry. researchgate.net Alternatively, low-wavelength UV detection can be used for underivatized fatty acids. nih.gov More advanced detection methods like mass spectrometry (MS) can be coupled with HPLC, providing both high sensitivity and structural information. aocs.org

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general principles of fatty acid analysis by HPLC are applicable. The separation would likely be achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvent (like acetonitrile or methanol) and an aqueous component, possibly with a pH modifier to ensure the fatty acid is in a consistent ionic state. researchgate.net HPLC can also be utilized as a sample enrichment technique prior to GC/MS analysis to reduce matrix interference. scholaris.ca

Table 2: General HPLC Parameters for Fatty Acid Analysis

| Parameter | Description | Citation |

| Stationary Phase | Commonly a C18 reversed-phase column. | researchgate.netresearchgate.net |

| Mobile Phase | Typically a gradient of acetonitrile and water. | researchgate.net |

| Detection | UV detection (often requiring derivatization) or mass spectrometry. | aocs.orgresearchgate.net |

| Sample Preparation | May involve extraction and derivatization for enhanced detection. | researchgate.net |

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. Various ionization techniques and mass analysis methods provide detailed information about the molecule's structure and its concentration in a sample.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry of this compound and its Esters

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in conjunction with gas chromatography-mass spectrometry (GC-MS).

Electron Ionization (EI) is a hard ionization technique that involves bombarding molecules with high-energy electrons (typically 70 eV). This results in extensive fragmentation, creating a unique mass spectrum that can serve as a fingerprint for a particular compound. aocs.org However, for dichlorinated fatty acid methyl esters, the molecular ion is often weak or absent in the EI mass spectrum due to the loss of chlorine atoms. slu.se While EI can provide some diagnostic ions for fatty acid methyl esters (FAMEs), the extensive fragmentation can sometimes make it difficult to determine the molecular weight. nih.gov For structural elucidation of dichlorinated fatty acids, derivatization to picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives prior to GC-EI-MS analysis can provide more structure-specific fragmentation patterns, aiding in the localization of the chlorine atoms. slu.seresearchgate.net

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant molecular ion or quasi-molecular ion ([M+H]+). libretexts.orgcustoms.go.jp This makes CI particularly useful for confirming the molecular mass of an unknown compound. libretexts.org In CI, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules, typically through proton transfer. libretexts.org Positive CI has been shown to be more suitable for the quantitative analysis of fatty acids due to its ability to generate specific ions that can be used for selected ion monitoring (SIM) and selected reaction monitoring (SRM). nih.gov The fragmentation patterns observed in CI-MS/MS can also help to deduce the probable fragmentation pathways of FAMEs. nih.gov

Table 3: Comparison of EI and CI Mass Spectrometry for Fatty Acid Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Citation |

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) | aocs.orglibretexts.org |

| Fragmentation | Extensive | Minimal | libretexts.org |

| Molecular Ion | Often weak or absent for dichlorinated FAMEs | Abundant quasi-molecular ion ([M+H]+) | slu.selibretexts.org |

| Primary Use | Structural elucidation (fingerprint spectrum) | Molecular mass determination and quantification | nih.govlibretexts.org |

| Derivatization for Structure | Picolinyl or DMOX esters provide better structural information | Can provide fragmentation pathways with MS/MS | slu.seresearchgate.netnih.gov |

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation of Dichlorinated Fatty Acids

Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between positional isomers of dichlorinated fatty acids. This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation patterns are often specific to the location of the chlorine atoms on the fatty acid chain.

For dichlorinated fatty acids, MS/MS can be used to pinpoint the positions of the chlorine atoms. researchgate.net The fragmentation behavior of these compounds can be characteristic. For example, upon electrospray ionization and tandem mass spectrometry, sodium adducts of compounds containing a 9,10-dichlorooctadecanoyl group have been observed to readily lose two molecules of HCl. researchgate.net This characteristic loss can be a key indicator in identifying vicinal dichlorinated fatty acids.

Derivatization of the fatty acids prior to MS/MS analysis can significantly enhance the ability to differentiate isomers. The use of picolinyl esters, for instance, provides structure-specific fragmentation patterns in electron ionization mass spectrometry, which has been instrumental in identifying 5,6-dichlorotetradecanoic acid as a metabolite of 9,10-dichlorooctadecanoic acid. slu.seresearchgate.net Similarly, 4,4-dimethyloxazoline (DMOX) derivatives can be used to locate the position of chlorine atoms. researchgate.net

Recent advancements in MS/MS techniques, such as those involving covalent adduct chemical ionization (CACI), have been developed for the unequivocal identification of double bond location in fatty acid methyl esters without the need for prior derivatization. aocs.org While developed for unsaturated fatty acids, the principles of generating structure-specific fragments could potentially be adapted for dichlorinated fatty acids. Furthermore, combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an additional dimension of separation, which can aid in resolving and identifying isomers in complex mixtures. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the determination of its elemental composition. europa.eubioanalysis-zone.com Unlike low-resolution mass spectrometers that provide a nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high mass accuracy is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). thermofisher.com

For this compound, HRMS can provide an accurate mass measurement that confirms its elemental composition (C14H26Cl2O2). This is particularly important when analyzing complex samples where isobaric interferences from matrix components could lead to misidentification with low-resolution MS. thermofisher.com High mass resolution allows for the separation of the analyte signal from these interferences, ensuring that the measured mass is accurate. thermofisher.com

HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, are capable of achieving the high resolution and mass accuracy required for this type of analysis. spectroscopyonline.com The data obtained from HRMS, specifically the accurate mass, can be used to calculate a unique elemental formula, which is a powerful piece of information for structural elucidation and confirmation. spectroscopyonline.com While HRMS alone cannot distinguish between isomers, its ability to provide an unambiguous elemental formula is a crucial step in the analytical workflow for identifying and characterizing compounds like this compound. bioanalysis-zone.com

Table 4: Key Aspects of High-Resolution Mass Spectrometry for this compound Analysis

| Feature | Description | Citation |

| Primary Function | Precise mass measurement to determine elemental composition. | europa.eubioanalysis-zone.com |

| Advantage | Distinguishes between isobaric compounds with the same nominal mass. | thermofisher.com |

| Requirement | High mass resolution to separate analyte from matrix interferences. | thermofisher.com |

| Outcome | Provides an unambiguous elemental formula. | spectroscopyonline.com |

| Instrumentation | Time-of-Flight (TOF), Orbitrap, FT-ICR. | spectroscopyonline.com |

Sample Preparation and Enrichment Strategies for Trace Analysis of this compound

Trace analysis of this compound is often hindered by its low concentrations in complex samples and the overwhelming presence of unchlorinated fatty acids. slu.se To overcome these challenges, specific sample preparation and enrichment strategies are employed to isolate the chlorinated fatty acids and enhance their detectability.

Solid-phase extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from a liquid phase onto a solid sorbent. sigmaaldrich.com For the analysis of chlorinated fatty acids, SPE serves to separate them from the bulk of interfering lipids. slu.seaocs.org

An effective method for isolating chlorinated fatty acid methyl esters (ClFAMEs), including the methyl ester of this compound, involves the use of aminopropyl silica (B1680970) SPE cartridges. slu.seresearchgate.net This methodology allows for the separation of dichlorotetradecanoic acid from the much more abundant unchlorinated fatty acids. slu.se By using an aminopropyl silica phase, it is possible to isolate and detect microgram quantities of ClFAMEs from a gram of lipid, with the resulting fraction containing only a small percentage of the original unchlorinated fatty acid methyl esters. slu.seresearchgate.net

The general procedure involves loading the lipid extract, after transesterification to methyl esters, onto the SPE cartridge. A non-polar solvent mixture is then used to elute the bulk of the simple lipids, while the more polar chlorinated fatty acids are retained. aocs.org A subsequent elution with a more polar solvent system, such as diethyl ether-acetic acid, allows for the recovery of the chlorinated fatty acids. aocs.org

Table 1: SPE Parameters for Chlorinated Fatty Acid Isolation

| Parameter | Details |

| SPE Sorbent | Aminopropyl Silica slu.seresearchgate.net |

| Sample Loading | Lipid extract containing ClFAMEs |

| Wash/Elution 1 (Interference Removal) | Chloroform-isopropanol (2:1, v/v) aocs.org or n-hexane-diethyl ether-dichloromethane (89:1:10, v/v/v) researchgate.net |

| Elution 2 (Analyte Recovery) | Diethyl ether-acetic acid (98:2, v/v) aocs.org |

This interactive table summarizes the key parameters for the solid-phase extraction of chlorinated fatty acids.

Gas chromatography (GC) is a primary analytical technique for fatty acid analysis. restek.com However, the inherent low volatility and potential for thermal degradation of free fatty acids necessitate their conversion into more volatile and stable derivatives. restek.commdpi.com This process, known as derivatization, also improves chromatographic peak shape and enhances detectability, particularly when coupled with mass spectrometry (MS). restek.comifremer.fr

Methyl Esters: The most common derivatives for GC analysis of fatty acids are fatty acid methyl esters (FAMEs). ifremer.frresearchgate.net Their preparation is routine, and they exhibit good chromatographic properties. ifremer.fr The conversion of fatty acids to FAMEs can be achieved through several methods, including acid-catalyzed or base-catalyzed transesterification. nih.govacs.org Common reagents for acid-catalyzed methylation include methanolic hydrogen chloride, methanolic sulfuric acid, and boron trifluoride-methanol. aocs.orgdiva-portal.org Base-catalyzed methods, such as using sodium methoxide, are also frequently employed. diva-portal.org Following derivatization, the FAMEs are typically extracted into a non-polar solvent for GC analysis. restek.com

Picolinyl Esters: While FAMEs are suitable for many applications, their mass spectra often lack the fragmentation detail needed to pinpoint structural features like the position of substituents on the fatty acid chain. researchgate.netnih.gov For detailed structural elucidation of chlorinated fatty acids like this compound, picolinyl ester derivatives are superior. slu.seresearchgate.netnih.gov

The nitrogen atom in the picolinyl group directs fragmentation in the mass spectrometer, leading to the formation of diagnostic ions that reveal the structure of the alkyl chain and the location of any substituents, such as chlorine atoms. nih.govdeepdyve.com The preparation of picolinyl esters can be accomplished by converting the fatty acid to its acid chloride, followed by reaction with 3-pyridylcarbinol. nih.gov Alternatively, FAMEs can be converted to picolinyl esters by reaction with potassium tert-butoxide and 3-hydroxymethylpyridine. ifremer.fr The resulting picolinyl esters can then be analyzed by GC-MS, providing detailed structural information. nih.gov

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

| Derivative | Preparation | Advantages | Disadvantages |

| Methyl Esters (FAMEs) | Acid or base-catalyzed esterification/transesterification. nih.govaocs.org | Simple preparation, good volatility and chromatographic properties. restek.comifremer.fr | Mass spectra provide limited structural information. researchgate.netnih.gov |

| Picolinyl Esters | Reaction of acid chloride with 3-pyridylcarbinol or conversion from FAMEs. ifremer.frnih.gov | Provides detailed structural information from mass spectra, enabling localization of substituents. slu.seresearchgate.netnih.gov | More complex preparation than FAMEs. ifremer.fr |

This interactive table compares the most common derivatization methods used for the GC analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fatty acids and their derivatives. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a comprehensive structural assignment of this compound.

In the ¹H NMR spectrum of a typical fatty acid, distinct signals correspond to different proton environments, such as the terminal methyl group, the methylene (B1212753) groups of the alkyl chain, and the protons on the carbon alpha to the carboxylic acid. magritek.comlibretexts.org For this compound, the proton on the α-carbon (C2) would be absent, and the signal for the protons on the β-carbon (C3) would be shifted downfield due to the electron-withdrawing effect of the two chlorine atoms.

The ¹³C NMR spectrum provides even greater resolution of the carbon backbone. magritek.com The carbonyl carbon of the carboxylic acid typically appears in the range of 160-180 ppm. libretexts.org The chemical shift of the C2 carbon in this compound would be significantly deshielded due to the direct attachment of two chlorine atoms. The influence of the chlorine atoms would also be observed on the chemical shifts of the adjacent C3 and C1 (carbonyl) carbons. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (COOH) | 170-175 | Carbonyl carbon, deshielded by two oxygen atoms and influenced by adjacent dichlorinated carbon. |

| C2 (CCl₂) | 85-95 | Significantly deshielded by two directly attached, highly electronegative chlorine atoms. |

| C3 | 35-45 | Deshielded due to the inductive effect of the adjacent CCl₂ group. |

| C4-C12 | 22-34 | Typical range for methylene carbons in a long alkyl chain. |

| C13 | ~22 | Methylene carbon adjacent to the terminal methyl group. |

| C14 (CH₃) | ~14 | Terminal methyl carbon. |

This interactive table presents the predicted ¹³C NMR chemical shifts for the carbon atoms in this compound, based on general principles and data for similar structures. The predictions are derived from established chemical shift ranges for functional groups. libretexts.orgpdx.eduspectrabase.com

Biochemical Pathways and Enzymatic Transformations of 2,2 Dichlorotetradecanoic Acid

Identification of 2,2-Dichlorotetradecanoic Acid as a Metabolite of Longer-Chain Chlorinated Fatty Acids

This compound has been identified as a metabolic byproduct of longer-chain dichlorinated fatty acids. vulcanchem.comresearchgate.net Specifically, it is formed through the β-oxidation of dichlorinated fatty acids such as 9,10-dichlorostearic acid (a C18 fatty acid). researchgate.netosti.gov Studies have shown that when organisms are exposed to longer-chain chlorinated fatty acids, these compounds can enter metabolic pathways and undergo chain shortening. osti.gov

Research involving the exposure of human cell lines to dichlorooctadecanoic acid demonstrated its degradation into dichlorohexadecanoic acid and subsequently into dichlorotetradecanoic acid through the process of β-oxidation. researchgate.netslu.se This metabolic breakdown indicates that dichlorinated fatty acids are processed by cellular machinery, leading to the formation of shorter-chain chlorinated metabolites. researchgate.netresearchgate.net Further evidence comes from the analysis of fish downstream of bleached kraft pulp mills, where 5,6-dichlorotetradecanoic acid was identified as a metabolite of threo-9,10-dichlorooctadecanoic acid, supporting the role of β-oxidation in the degradation of these compounds in living organisms. researchgate.net

The presence of this compound and other dichlorinated fatty acids has been noted in various biological systems, including fish and mammals, often linked to anthropogenic sources like chlorine-bleached pulp production. osti.govtandfonline.com The identification of these metabolites is crucial for understanding the biological fate and potential ecotoxicological impact of chlorinated fatty acids. osti.govslu.se

Mechanisms of β-Oxidation in the Degradation of Chlorinated Fatty Acids Leading to this compound Formation

The degradation of chlorinated fatty acids, resulting in the formation of this compound, occurs primarily through the β-oxidation pathway. researchgate.netwikipedia.org This is the same fundamental process by which non-chlorinated fatty acids are catabolized to produce energy. wikipedia.orgaocs.org The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms at a time, releasing acetyl-CoA in each cycle. wikipedia.orglibretexts.org

Enzymatic Systems Involved in Chain Shortening of Dichlorinated Fatty Acids

The enzymatic machinery for β-oxidation is located in the mitochondria and, for very long-chain fatty acids, also in peroxisomes. wikipedia.orgnih.gov The key enzymes involved in the β-oxidation spiral include:

Acyl-CoA Synthetase: Activates the fatty acid by attaching it to coenzyme A (CoA), forming a fatty acyl-CoA. This activation step is essential for the fatty acid to enter the mitochondria. libretexts.orgwikipedia.org

Acyl-CoA Dehydrogenase: Catalyzes the first oxidation step, introducing a double bond between the α and β carbons of the acyl-CoA. wikipedia.orgaocs.org

Enoyl-CoA Hydratase: Hydrates the double bond, forming a hydroxyl group on the β-carbon. wikipedia.orgbu.edu

β-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group. wikipedia.orgbu.edu

Thiolase: Cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.orgbu.edu

This shortened fatty acyl-CoA then re-enters the β-oxidation spiral until the entire chain is broken down. libretexts.org In the case of dichlorinated fatty acids, this process continues until metabolites like this compound are formed. researchgate.net

Substrate Specificity of Fatty Acid β-Oxidation Enzymes Towards Halogenated Substrates

While the core enzymatic system for β-oxidation processes chlorinated fatty acids, the presence of chlorine atoms on the carbon chain can influence the efficiency of these enzymes. The bulky nature of chlorine atoms can create steric hindrance, potentially affecting the interaction between the halogenated substrate and the active sites of the β-oxidation enzymes. osti.gov

Studies have suggested that the position of the chlorine atoms on the fatty acid chain is a critical factor. For instance, it has been proposed that the chlorine atoms in 9,10-dichlorostearic acid could sterically hinder the enzymes involved in β-oxidation. osti.gov Despite this potential hindrance, the observation that dichlorostearic acid is metabolized to dichloromyristic acid (a C14 fatty acid, of which this compound is an isomer) in rats indicates that the enzymes can indeed process these halogenated substrates, albeit possibly at a different rate compared to their non-halogenated counterparts. osti.gov The fact that dichlorinated fatty acids are incorporated into cellular lipids in a manner similar to unchlorinated fatty acids further suggests that they can participate in fatty acid biochemical pathways. osti.gov

Further Metabolic Fates and Excretion Pathways of this compound in Biological Systems

Following its formation, this compound can undergo further metabolic processing and is eventually eliminated from the biological system. vulcanchem.comosti.gov

Investigation of Subsequent Degradation or Conjugation Reactions

Research on the metabolism of dichlorooctadecanoic acid in human cell lines revealed that while it was degraded to dichlorohexadecanoic acid and dichlorotetradecanoic acid, no shorter chlorinated fatty acids were detected. researchgate.net This suggests that further β-oxidation of dichlorotetradecanoic acid may be limited or does not occur, and it might represent a metabolic endpoint of this pathway. researchgate.net

In some organisms, xenobiotic compounds, including certain chlorinated acids, can undergo conjugation reactions to facilitate their excretion. For example, in dogs, 2,4-dichlorophenoxyacetic acid is conjugated with taurine, serine, glycine, glutamic acid, and cysteine, as well as undergoing sulfation and glucuronidation before being excreted in the urine. nih.gov While direct evidence for the conjugation of this compound is not specified in the provided context, this represents a plausible metabolic fate for such compounds to increase their water solubility and facilitate removal from the body. nih.gov

Mechanisms of Cellular Release and Extracellular Transport of this compound

Once formed within the cell, this compound must be transported out of the cell for eventual excretion. Studies have shown that dichlorotetradecanoic acid is released from cells into the culture medium to a greater extent than longer-chain chlorinated fatty acids. researchgate.net This suggests the existence of mechanisms for its cellular release.

The transport of fatty acids across the cell membrane is a regulated process that can involve protein-mediated transport. nih.gov Several fatty acid transporters have been identified, including CD36, plasma membrane-associated fatty acid-binding protein (FABPpm), and a family of fatty acid transport proteins (FATP1-6). nih.gov These transporters facilitate the movement of fatty acids across the cell membrane and can be regulated, for instance, by translocation from intracellular stores to the plasma membrane. nih.govphysiology.org It is plausible that these or similar transport systems are involved in the efflux of this compound from the cell into the extracellular space and subsequently into circulation for transport to excretory organs. vulcanchem.comosti.gov

Comparative Biochemical Studies of this compound Metabolism Across Different Organisms (e.g., Aquatic Biota, In Vitro Cell Models, Microorganisms)

The metabolism of this compound, a halogenated fatty acid, has been investigated across various biological systems to understand its fate and transformation. While comprehensive studies focusing solely on this compound are limited, comparative analyses with related chlorinated compounds provide insights into its likely metabolic pathways.

Aquatic Biota: In fish, this compound has been identified as a biodegradation product of other chlorinated fatty acids. Specifically, it is presumed to be formed from the β-oxidative metabolism of threo-9,10-dichlorooctadecanoic acid. researchgate.net This suggests that aquatic organisms possess the enzymatic machinery to shorten the carbon chain of longer chlorinated fatty acids, leading to the formation of this compound. The bioaccumulation of chlorinated compounds discharged from industrial processes, such as bleached kraft pulp mills, is a significant environmental concern, and understanding their metabolic fate in fish is crucial for assessing ecological risk. researchgate.net

In Vitro Cell Models: Studies utilizing in vitro cell models, such as human cell lines, have demonstrated the incorporation and subsequent degradation of dichlorinated fatty acids. researchgate.net While the specific focus is often on longer-chain analogs, the findings imply that human cells can metabolize these compounds. researchgate.net The primary metabolic route for fatty acids is β-oxidation, and it is plausible that this compound would also be a substrate for this pathway in mammalian cells. However, the presence of chlorine atoms on the α-carbon may influence the efficiency and byproducts of this process. In vitro systems, including liver microsomes and cell lines like HepaRG, are valuable tools for elucidating the specific cytochrome P450 (CYP) enzymes and other metabolic pathways involved in the biotransformation of xenobiotics. mdpi.comnih.gov These models allow for the identification of metabolites and the assessment of metabolic stability. nih.govadmescope.com

Microorganisms: The microbial degradation of chlorinated organic compounds is a key process in their environmental remediation. While specific data on this compound is scarce, studies on other chlorinated acids, such as 2,2-dichloropropionic acid and 2,4-dichlorophenoxyacetic acid (2,4-D), reveal potential enzymatic mechanisms. nih.govnih.gov Microorganisms, including various bacteria and fungi, have been shown to degrade these compounds. nih.gov The degradation of 2,4-D, for example, is initiated by a dioxygenase that removes the side chain. nih.govnih.gov It is conceivable that soil microorganisms could degrade this compound, although its persistence in soil has been noted to be high due to low microbial degradation rates. vulcanchem.com The enzymes involved in the degradation of halogenated alkanes and fatty acids often include hydroxylases and dehalogenases.

Interactive Data Table: Comparative Metabolism of Chlorinated Fatty Acids

| Organism/System | Compound Studied | Metabolic Pathway/Enzymes | Key Findings |

| Fish | threo-9,10-dichlorooctadecanoic acid | Presumed β-oxidation | Biodegraded to dichlorohexadecanoic and dichlorotetradecanoic acids. researchgate.net |

| Human Cell Line | Dichlorooctadecanoic acid | Degradation observed | The acid was incorporated and degraded. researchgate.net |

| Microorganisms (e.g., Alcaligenes eutrophus) | 2,4-dichlorophenoxyacetic acid | Dioxygenase (TfdA) | Initiates biodegradation by removing the side chain. nih.gov |

| Microorganisms (various soil bacteria) | 2,2-dichloropropionic acid | Microbial degradation | Various soil bacteria are capable of degrading this compound. nih.gov |

Theoretical and Computational Modeling of Enzymatic Interactions with this compound

Due to the limited experimental data on the specific enzymatic interactions of this compound, theoretical and computational modeling serves as a valuable tool to predict its metabolic fate and potential enzyme binding. These in silico methods can provide insights into how the chemical structure of this compound influences its interaction with metabolic enzymes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR models could be developed to predict its affinity for various metabolic enzymes, such as cytochrome P450s or enzymes involved in β-oxidation. nih.govmdpi.com By comparing its molecular descriptors (e.g., logP, molecular weight, electronic properties) with those of known substrates of these enzymes, it is possible to estimate its metabolic susceptibility.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.com This method could be employed to simulate the binding of this compound to the active site of enzymes implicated in fatty acid metabolism. Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, and provide a basis for understanding the substrate specificity of these enzymes. mdpi.coma-star.edu.sg For instance, docking studies could elucidate how the two chlorine atoms at the C-2 position affect the binding and orientation within the active site of an acyl-CoA synthetase or an acyl-CoA dehydrogenase.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the enzyme-ligand interaction over time. nih.gov These simulations can help to understand the conformational changes in both the enzyme and this compound upon binding and during the catalytic process. This can be particularly useful in assessing how the rigidity or flexibility of the chlorinated fatty acid influences its passage through the active site and the subsequent enzymatic reaction.

Comparative Modeling: In the absence of a crystal structure for a specific enzyme that might metabolize this compound, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a related protein. nih.gov This model can then be used for docking and MD simulation studies to hypothesize about the potential interactions.

Interactive Data Table: Computational Approaches for Studying Xenobiotic Metabolism

| Computational Method | Application to this compound | Potential Insights |

| QSAR | Predicting binding affinity to metabolic enzymes. | Estimation of metabolic rate and identification of key metabolizing enzymes. nih.govmdpi.com |

| Molecular Docking | Simulating the binding pose in enzyme active sites. | Understanding substrate specificity and key binding interactions. mdpi.coma-star.edu.sg |

| Molecular Dynamics | Analyzing the dynamic behavior of the enzyme-ligand complex. | Revealing conformational changes and the stability of the binding. nih.gov |

| Homology Modeling | Creating 3D models of relevant enzymes. | Enabling docking and MD studies when experimental structures are unavailable. nih.gov |

Environmental Occurrence and Biogeochemical Cycling of 2,2 Dichlorotetradecanoic Acid

Sources and Formation Pathways of 2,2-Dichlorotetradecanoic Acid in Aquatic Environments

This compound is a chlorinated fatty acid (ClFA) that is not naturally abundant in the environment. Its presence is primarily linked to anthropogenic activities and subsequent environmental chemical reactions.

A significant anthropogenic source of chlorinated fatty acids is the effluent from pulp and paper mills that use chlorine-based bleaching processes. lu.se The kraft pulping process is designed to separate cellulose (B213188) fibers from lignin (B12514952) in wood. canada.ca The residual lignin is then removed in a multi-stage bleaching process to achieve the desired pulp brightness. eucalyptus.com.brresearchgate.net

Historically, elemental chlorine and chlorine-based chemicals like chlorine dioxide were used extensively in these bleaching stages. canada.ca These highly reactive chlorine species can react with organic molecules present in the wood pulp, including naturally occurring fatty acids such as tetradecanoic acid (also known as myristic acid). diva-portal.orgnih.gov This reaction leads to the formation of a variety of chlorinated organic compounds, including this compound, which are then discharged into aquatic environments through mill effluents. lu.secanada.ca While modern mills have increasingly substituted chlorine dioxide for elemental chlorine to reduce the formation of these compounds, they can still be generated. canada.ca

Table 1: Key Stages and Chemicals in Kraft Pulp Bleaching Leading to Chlorinated Byproducts

| Bleaching Stage | Primary Chemical Agent(s) | Purpose | Potential for Forming Chlorinated Organics |

| Chlorination (C-stage) | Elemental Chlorine (Cl₂) | Lignin breakdown | High; direct reaction with fatty acids and lignin precursors. |

| Caustic Extraction | Sodium Hydroxide (NaOH) | Dissolves modified lignin | Low; primarily dissolves compounds formed in other stages. canada.ca |

| Chlorine Dioxide (D-stage) | Chlorine Dioxide (ClO₂) | Lignin oxidation and brightening | Moderate; reduces but does not eliminate the formation of chlorinated organics compared to elemental chlorine. canada.caeucalyptus.com.br |

| Hypochlorite Stage | Sodium Hypochlorite (NaOCl) | Brightening | Moderate to High; introduces reactive chlorine species. |

Beyond direct industrial discharge, this compound can be formed in situ within aquatic environments through both biotic and abiotic chlorination processes.

Abiotic Chlorination: This process occurs when precursor molecules, such as unsaturated or saturated fatty acids, react with free chlorine or chlorine-containing compounds present in the water. epa.govresearchgate.net Effluents from wastewater treatment plants that use chlorine for disinfection can provide the necessary reactive chlorine species. In these environments, the chlorine can react with tetradecanoic acid released from natural biological sources, leading to the formation of chlorinated derivatives.

Biotic Chlorination: Certain biological processes can also generate chlorinated compounds. During inflammatory responses in organisms, the enzyme myeloperoxidase, found in phagocytic cells, produces hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. nih.govnih.gov This highly reactive HOCl can then chlorinate a variety of biomolecules, including the fatty acyl residues in phospholipids (B1166683) and free fatty acids. nih.govnih.gov While this is primarily a physiological process, the release of such enzymes and reactants into the environment from decaying organisms could contribute to the localized formation of chlorinated lipids.

Biotransformation and Biodegradation of this compound in Environmental Compartments

Once in the environment, this compound is subject to biotransformation and biodegradation, primarily by microbial communities. mdpi.com The persistence of the compound depends on the efficiency of these degradation pathways.

The microbial degradation of chlorinated fatty acids like this compound generally involves a multi-step enzymatic process. While the specific pathway for this exact compound is not extensively detailed in the literature, it can be inferred from the well-studied degradation of other chlorinated organic acids, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net

The typical degradation sequence involves:

Dechlorination: The initial and rate-limiting step is often the removal of chlorine atoms from the carbon chain. This can occur through hydrolytic, reductive, or oxidative mechanisms, catalyzed by enzymes known as dehalogenases.

Side Chain Removal/Modification: Following dechlorination, the fatty acid structure is processed. For chlorinated aromatic compounds like 2,4-D, this involves side chain removal by dioxygenases to form a chlorinated phenol. nih.govresearchgate.net For a chlorinated fatty acid, the process would likely proceed directly to fatty acid oxidation once the chlorine atoms are removed.

Mineralization: The resulting non-chlorinated fatty acid (tetradecanoic acid) can then enter standard metabolic pathways, such as beta-oxidation, where it is broken down into smaller units like acetyl-CoA, which are then mineralized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle. nih.gov

The breakdown of persistent chlorinated compounds is often carried out by specialized microbial consortia rather than single species. frontiersin.org Various bacterial and fungal strains capable of degrading chlorinated organics have been isolated, including species from the genera Pseudomonas, Sphingomonas, and Cupriavidus. mdpi.comfrontiersin.org

The key enzymes driving this process are central to the efficacy of bioremediation.

Table 2: Key Enzymes in the Biodegradation of Chlorinated Organic Acids

| Enzyme Class | Specific Enzyme Example (from related compounds) | Function | Role in Degradation Pathway |

| Dehalogenases | Reductive Dehalogenases | Catalyze the removal of chlorine atoms, replacing them with hydrogen. | The critical first step of detoxification and breakdown. |

| Dioxygenases | α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Incorporates oxygen to cleave side chains from aromatic rings. nih.govresearchgate.net | Important for breaking down complex chlorinated structures into simpler intermediates. |

| Hydroxylases | 2,4-Dichlorophenol Hydroxylase (TfdB) | Adds a hydroxyl group to the aromatic ring, making it susceptible to cleavage. nih.gov | Prepares the molecule for ring opening and further degradation. |

| Reductases | Chloromaleylacetate Reductase (TfdF) | Reduces intermediates, preparing them for entry into central metabolic cycles like the TCA cycle. researchgate.net | Final steps leading to complete mineralization of the carbon structure. |

Bioaccumulation and Trophic Transfer of this compound in Ecosystems

Due to their chemical structure, chlorinated fatty acids like this compound exhibit properties that lead to their accumulation in living organisms and transfer through food webs.

Chlorinated fatty acids are lipophilic, meaning they have a tendency to dissolve in fats and lipids. This property facilitates their accumulation in the fatty tissues of aquatic organisms. lu.se Studies have shown that ClFAs are taken up from food by fish and assimilated into complex lipids such as triacylglycerols (storage lipids) and phospholipids (membrane lipids). lu.seosti.gov

Once accumulated, these compounds can be passed up the food chain from lower to higher trophic levels, a process known as trophic transfer or biomagnification. lu.semdpi.com Research has demonstrated that chlorinated fatty acids can be transferred across several trophic levels, ultimately reaching top predators. lu.seosti.gov There is evidence that some chlorinated fatty acids are more resistant to metabolic breakdown than their non-chlorinated counterparts, leading to a longer retention time in the organism. osti.gov For instance, studies on fish have indicated that dichloromyristic acid (an isomer of dichlorotetradecanoic acid) is not easily degraded, causing it to become the dominant chlorinated fatty acid in fish sampled further away from the initial pollution source. osti.gov This persistence and accumulation in membrane lipids raise concerns about their potential ecotoxicological effects. lu.se

Table 3: Research Findings on Bioaccumulation of Chlorinated Fatty Acids

| Organism/Trophic Level | Finding | Implication | Source |

| Fish (General) | Chlorinated fatty acids are taken up from food and incorporated into storage and membrane lipids. | Demonstrates the entry of ClFAs into the food web and their biological assimilation. | lu.seosti.gov |

| Fish (near pulp mills) | Long-chain (C16-C18) chlorinated fatty acids predominate in fish sampled close to discharge sites. | Suggests a direct link between industrial effluent and the types of ClFAs found in local biota. | osti.gov |

| Fish (distant from pulp mills) | Dichloromyristic acid becomes the dominant chlorinated fatty acid in fish sampled further from polluted areas. | Indicates that this specific chlorinated fatty acid is more persistent and less easily metabolized than others. | osti.gov |

| Multiple Trophic Levels | Radiolabelled chlorinated fatty acids were observed to be transferred to the highest trophic level in an experimental food chain. | Confirms the potential for biomagnification of these compounds in aquatic ecosystems. | lu.seosti.gov |

Environmental Monitoring and Distribution Patterns of this compound

The environmental presence and distribution of this compound, a specific chlorinated fatty acid (ClFA), are not extensively documented in scientific literature, with much of the available research focusing on the broader class of ClFAs. Consequently, a comprehensive understanding of the specific monitoring data and distribution patterns for this particular compound remains limited. However, insights into its likely environmental behavior can be inferred from studies on other chlorinated fatty acids.

Chlorinated fatty acids, as a group, have been identified as persistent organic pollutants in various environmental matrices. osti.gov They are recognized for their resistance to degradation and their potential to accumulate in living organisms. osti.gov Studies have detected ClFAs in diverse aquatic environments, including fish from Scandinavian and Alaskan waters. osti.gov The presence of these compounds in biota from different geographical locations suggests their widespread distribution, likely facilitated by their chemical stability and mobility.

The biogeochemical cycling of chlorinated fatty acids is complex and not fully elucidated. It is understood that chlorine can be incorporated into organic molecules through both natural and anthropogenic processes. nih.gov Living organisms can transform and transport these compounds, contributing to their distribution in the environment. nih.gov The general behavior of ClFAs suggests that once introduced into the environment, they can enter food chains. Evidence of this is the detection of ClFAs in marine mammals. osti.gov

While specific data for this compound is scarce, the general patterns observed for other ClFAs suggest that it would likely be found in environments contaminated with chlorinated compounds and within the tissues of organisms in those ecosystems. The lack of specific monitoring programs for this compound hinders a detailed assessment of its environmental concentrations and distribution. Further research is necessary to specifically quantify the presence of this compound in various environmental compartments such as water, sediment, and biota, and to understand its specific pathways of transport and transformation.

Interactive Data Table: General Distribution of Chlorinated Fatty Acids (as a proxy)

Since specific data for this compound is not available, the following table provides a summary of the general distribution of the broader class of Chlorinated Fatty Acids (ClFAs) in various environmental samples, based on available literature.

| Environmental Compartment | General Findings on Chlorinated Fatty Acids | Geographic Locations Mentioned in Studies |

| Aquatic Biota | Detected in various species of fish and marine mammals. osti.gov | Scandinavian waters, Alaskan waters. osti.gov |

| Food Chain | Evidence of transfer through trophic levels. osti.gov | Not specified |

| Environmental Persistence | Considered to be persistent organic pollutants with resistance to degradation. osti.gov | Not specified |

Advanced Research Topics and Methodological Innovations for 2,2 Dichlorotetradecanoic Acid

Isotope Tracing and Flux Analysis for Elucidating 2,2-Dichlorotetradecanoic Acid Metabolism

Isotope tracing is a powerful technique for tracking the movement of atoms through metabolic pathways. nih.gov By replacing specific atoms in the this compound molecule with stable isotopes (e.g., ¹³C or ²H), researchers can follow its transformation and incorporation into various downstream metabolites. nih.govmdpi.com This methodology provides direct evidence of metabolic routes and substrate utilization within a biological system. nih.gov

Metabolic Flux Analysis (MFA) complements isotope tracing by quantifying the rates of reactions in a metabolic network. wikipedia.org It uses the isotopic labeling patterns in metabolites, along with a stoichiometric model of metabolism, to calculate intracellular fluxes. wikipedia.orgnsf.gov For this compound, MFA could reveal how its presence alters central carbon metabolism, such as the tricarboxylic acid (TCA) cycle or fatty acid synthesis. nih.govelifesciences.org This approach can identify metabolic bottlenecks or rerouting of pathways induced by the compound. wikipedia.org

Key applications for studying this compound include:

Tracing Catabolism: Using ¹³C-labeled this compound can elucidate its breakdown pathways. For instance, it could be determined if the compound undergoes processes analogous to beta-oxidation, as has been suggested for other dichlorinated fatty acids. nih.gov

Quantifying Pathway Contribution: By analyzing the isotopic enrichment in key metabolic intermediates, researchers can quantify the contribution of the compound's carbon skeleton to various cellular pools.

Dynamic Labeling Studies: Time-course experiments can reveal the kinetics of uptake and metabolism, providing a dynamic view of how cells process the compound. nih.gov

Table 1: Potential Isotope Tracing Strategies for this compound Metabolism

| Isotopic Tracer | Research Question | Potential Findings |

|---|---|---|

| [U-¹³C₁₄]-2,2-dichlorotetradecanoic acid | What is the overall fate of the carbon backbone? | Identifies all downstream metabolites incorporating the carbon skeleton, revealing major metabolic pathways. |

| [1-¹³C]-2,2-dichlorotetradecanoic acid | Does the compound undergo decarboxylation or chain-shortening? | Tracks the fate of the carboxyl carbon, which is typically lost in the first round of beta-oxidation. |

| ²H₂O (Heavy Water) | Is the compound involved in de novo lipogenesis or other pathways involving water? | Measures the incorporation of deuterium (B1214612) into the molecule and related lipids, indicating synthesis or exchange reactions. mdpi.com |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies provide a global snapshot of molecules in a biological system, offering an unbiased approach to understanding the effects of a chemical compound.

Metabolomics involves the comprehensive analysis of all small molecules (metabolites) within a cell or organism. nih.govmdpi.com When a system is exposed to this compound, metabolomics can identify significant changes in the concentrations of endogenous metabolites. nih.gov This can reveal affected biochemical pathways, even those not directly involved in its metabolism. For example, alterations in lipids, amino acids, and energy-related metabolites could indicate broader cellular stress or specific enzyme inhibition. nih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform for these studies due to its high sensitivity. mdpi.com

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov When studying this compound, proteomics can identify proteins whose expression is upregulated or downregulated in response to exposure. This could include enzymes involved in its metabolism, stress-response proteins, or transporters. researchgate.net Techniques like difference gel electrophoresis (DIGE) or isotope-coded affinity tags (ICAT) allow for the quantitative comparison of proteomes between control and treated samples, highlighting proteins with altered redox states or expression levels. nih.govnih.gov

Table 2: Omics Approaches in this compound Research

| Omics Technology | Objective | Potential Insights | Key Techniques |

|---|---|---|---|

| Metabolomics | Identify global changes in metabolite profiles upon exposure. | Reveals disrupted metabolic pathways (e.g., lipid metabolism, energy production) and identifies potential biomarkers of exposure. nih.gov | LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) mdpi.commdpi.com |

| Proteomics | Identify changes in protein expression and post-translational modifications. | Pinpoints enzymes involved in metabolism, identifies cellular stress responses, and uncovers potential protein targets of the compound. nih.gov | 2D-DIGE, ICAT, Mass Spectrometry (MS) |

Development of Biosensors and Advanced Detection Systems for Environmental Monitoring

The potential environmental presence of this compound necessitates sensitive and specific detection methods. Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. mdpi.com They offer the potential for rapid, real-time, and on-site environmental monitoring. researchgate.netnih.gov

The development of a biosensor for this compound would involve two key components:

Biorecognition Element: This component provides specificity. Options could include:

Enzymes: An enzyme that specifically metabolizes or binds to this compound could be immobilized on the sensor surface.

Antibodies: Highly specific monoclonal or polyclonal antibodies that bind to the compound could be developed.

Aptamers: These are single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule. mdpi.com

Transducer: This converts the binding event into a detectable signal. Common transducer types include:

Electrochemical: Measures changes in current (amperometric), voltage (potentiometric), or impedance upon analyte binding. nih.gov

Optical: Detects changes in light absorbance, fluorescence, or surface plasmon resonance. mdpi.com

Advanced detection systems could integrate these biosensors into microfluidic devices or portable platforms for high-throughput screening of environmental samples like water or soil. mdpi.com

Table 3: Potential Biosensor Designs for this compound

| Biorecognition Element | Transducer Type | Principle of Detection |

|---|---|---|

| Specific Dehalogenase Enzyme | Electrochemical (Amperometric) | Measures the current generated from a redox reaction coupled to the enzymatic degradation of the compound. |

| Monoclonal Antibody | Optical (Surface Plasmon Resonance) | Detects the change in refractive index on a sensor chip as the compound binds to the immobilized antibodies. |

| DNA Aptamer | Electrochemical (Impedimetric) | Measures the change in electrical impedance at an electrode surface as the aptamer changes conformation upon binding the compound. |

Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful in-silico tools for investigating the properties of molecules and their interactions at an atomic level. nih.govdovepress.com These methods can provide insights that are difficult to obtain through experimental means alone.

Computational Chemistry can be used to predict the fundamental properties of this compound. mdpi.com Methods like Density Functional Theory (DFT) can be employed to:

Determine the stable three-dimensional conformation of the molecule.

Calculate its electronic properties, such as electrostatic potential and orbital energies, which are crucial for understanding its reactivity.

Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in its identification.

Molecular Dynamics (MD) Simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of this compound in a simulated biological environment. nih.govmdpi.com MD simulations can be used to:

Study its interaction with biological macromolecules, such as enzymes or receptor proteins. This can help identify potential binding sites and predict binding affinities. mdpi.com

Simulate its behavior within a lipid bilayer to understand how it partitions into and potentially disrupts cell membranes.

Investigate its solvation properties in water to understand its environmental transport and bioavailability. nih.gov

Table 4: Application of Computational Methods to this compound Research

| Methodology | Research Focus | Predicted Outputs |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Molecular Structure and Reactivity | Optimized 3D geometry, electronic charge distribution, reaction energies, pKa values. mdpi.com |

| Molecular Docking | Interaction with Proteins | Preferred binding poses within an enzyme's active site, estimation of binding affinity. |

| Molecular Dynamics (MD) Simulation | Dynamic Behavior and Interactions | Binding stability with proteins, permeation across cell membranes, conformational changes, solvation free energy. mdpi.commdpi.com |

Integration of Analytical and Biological Data for Comprehensive Understanding of this compound Fate

A comprehensive understanding of the environmental and biological fate of this compound requires the integration of data from multiple sources. nsf.gov This systems-level approach connects molecular properties with cellular responses and environmental behavior.

By combining the outputs from the methodologies described above, a more complete picture can be assembled:

Metabolomics and Proteomics data can identify the cellular pathways affected by the compound.

Isotope Tracing and Flux Analysis can then be used to quantify the metabolic rewiring within these identified pathways. nsf.gov

Computational Models can help interpret experimental findings. For example, if proteomics identifies an upregulated enzyme, MD simulations can be used to investigate whether this compound is a likely substrate or inhibitor of that enzyme.

Biosensor Data provides crucial information on the environmental concentrations of the compound, which can be used as inputs for exposure models that predict biological effects.

This integrated approach moves beyond studying isolated effects to building a predictive model of the compound's journey, from its release into the environment to its ultimate metabolic fate and biological impact within an organism.

Table 5: Framework for Data Integration in this compound Research

| Data Type | Contribution | Integrated Question |

|---|---|---|

| Genomics/Transcriptomics | Identifies genes and transcripts altered by exposure. | How does environmental exposure to this compound lead to specific metabolic disruptions and cellular stress responses? |

| Proteomics | Identifies protein expression changes and potential targets. | |

| Metabolomics | Reveals global metabolic perturbations. | |

| Fluxomics (MFA) | Quantifies the rates of metabolic pathway activity. | |

| Computational Modeling | Predicts molecular interactions and properties. | Can the observed biological effects be explained by the predicted binding of the compound to specific proteins or its disruption of cell membranes? |

Q & A

Basic: What synthetic strategies are recommended for 2,2-dichlorotetradecanoic acid in laboratory settings?

Methodological Answer:

The synthesis of this compound can be adapted from halogenation protocols for structurally analogous compounds. For example, fluorinated carboxylic acids like 2-fluorooctanoic acid are synthesized via multistep routes involving halogenation of alkanoic acids using reagents like HF or Cl₂ under controlled conditions . A proposed pathway for this compound includes:

Chlorination : React tetradecanoic acid with Cl₂ in the presence of a radical initiator (e.g., AIBN) to introduce chlorine at the α-position.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the dichlorinated product.

Characterization : Validate purity via NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

While specific data for this compound are limited, safety protocols for chlorinated carboxylic acids (e.g., dichloroacetic acid) recommend:

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Contradictions in structural data (e.g., isomer identification) can be addressed via:

Derivatization : Convert the acid to picolinyl esters or pyrrolidides to enhance volatility for GC-MS analysis .

High-Resolution MS : Confirm molecular formulas using HRMS (e.g., Q-TOF) with <2 ppm mass accuracy.

2D NMR : Employ COSY and HSQC to assign chlorine positions and distinguish between α,β,γ substitution patterns .

Advanced: How can researchers assess the environmental persistence of this compound?

Methodological Answer:

Environmental fate studies require:

Degradation Assays : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions.

Soil Mobility : Measure log Koc values via batch equilibrium experiments with HPLC-UV detection .

Comparative Analysis : Contrast data with structurally similar compounds (e.g., 5,6-dichlorotetradecanoic acid) to identify isomer-specific trends .

Basic: What are the key challenges in characterizing this compound’s toxicity profile?

Methodological Answer:

Toxicity profiling involves:

In Vitro Screening : Use HepG2 cells for cytotoxicity assays (MTT/WST-1) and Ames tests for mutagenicity.

Metabolite Identification : Incubate with liver microsomes (rat/human) and analyze metabolites via LC-MS/MS .

Data Reconciliation : Cross-validate results with existing databases (e.g., ECHA) to resolve contradictions in acute vs. chronic effects .

Advanced: How can computational modeling aid in predicting this compound’s reactivity?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., hydrolysis rates).

MD Simulations : Model interactions with biological targets (e.g., enzymes) using GROMACS or AMBER.

QSAR Models : Corrogate log P and pKa values with bioactivity data from PubChem or ChEMBL .

Basic: What spectroscopic methods are optimal for purity assessment of this compound?

Methodological Answer:

NMR : Use ¹³C NMR to confirm chlorine substitution patterns (δ ~40–50 ppm for C-Cl).

FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

Chromatography : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for purity >98% .

Advanced: How do researchers address conflicting ecotoxicological data for chlorinated carboxylic acids?

Methodological Answer:

Meta-Analysis : Aggregate data from ECHA, ATSDR, and PubMed using PRISMA guidelines to identify bias .

Isomer-Specific Studies : Compare 2,2-dichloro with 5,6-dichloro isomers in Daphnia magna acute toxicity assays .

Statistical Tools : Apply ANOVA or Bayesian modeling to reconcile variability in LC50 values across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.